
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione
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Overview
Description
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the refluxing of 2-aminobenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent like anhydrous pyridine. The reaction mixture is then heated to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyloxy-3,4-dihydroquinazolin-4-one
- 3-Phenylquinazoline-2,4-dithione
- 2,3-Dihydroquinazolin-4(1H)-one derivatives
Uniqueness
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group also enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C15H12N2OS |
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Molecular Weight |
268.3 g/mol |
IUPAC Name |
7-phenylmethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C15H12N2OS/c19-15-13-7-6-12(8-14(13)16-10-17-15)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,19) |
InChI Key |
FFAZNWINMOYDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=S)N=CN3 |
Origin of Product |
United States |
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